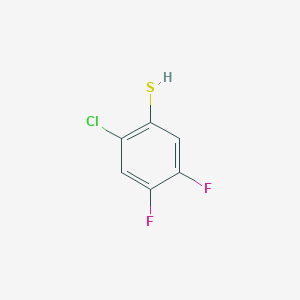

2-Chloro-4,5-difluorobenzenethiol

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.netnih.gov The introduction of halogen atoms into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. rsc.org This has made them indispensable in drug discovery and development, where they can enhance pharmacological profiles and provide sites for further chemical modifications through cross-coupling reactions. researchgate.net

Research in this area is extensive, with continuous efforts dedicated to developing new and efficient methods for the synthesis of aryl halides. researchgate.net Halogenated aromatics are utilized in the creation of high-performance polymers and dyes. numberanalytics.com Specifically, chlorinated organic compounds are vital for their role in improving the pharmacological properties of molecules and as building blocks for more complex structures. rsc.org The stability of many halogenated compounds also leads to their persistence in the environment, prompting research into their biodegradation. nih.gov

Significance of Thiol Functionality in Organic Transformations

The thiol group (-SH), also known as a sulfhydryl group, imparts a unique reactivity to the molecules that contain it. creative-proteomics.comebsco.com Thiols are the sulfur analogs of alcohols and are characterized by their potent nucleophilicity, which allows them to participate in a wide range of chemical reactions, including nucleophilic substitution, addition, and redox processes. creative-proteomics.comebsco.com This reactivity is fundamental to the formation of carbon-sulfur bonds, a key step in the synthesis of numerous pharmaceuticals and agrochemicals. creative-proteomics.com

One of the most significant reactions of thiols is their oxidation to form disulfides (-S-S-). ebsco.com This disulfide bond formation is crucial in biochemistry, particularly in defining the three-dimensional structure of proteins and enzymes. ebsco.comtutorchase.com In organic synthesis, the thiol group's ability to react under mild conditions makes it a versatile tool. researchgate.net Thiols can react with a variety of organic substrates, making them valuable in chemical, biological, and materials science research. researchgate.net The thiol group's distinct properties, including its acidity and capacity to form strong bonds with metals, further expand its utility in synthetic applications. tutorchase.com

Historical Perspective on Related Chloro-Difluoroaromatic Syntheses

The synthesis of organofluorine compounds has a rich history, with the first halogen exchange reaction for this purpose reported in 1862. nih.gov A significant advancement in the synthesis of fluoroaromatic compounds was the development of nucleophilic halogen exchange, using potassium fluoride (B91410) to replace chlorine, first reported in 1936. nih.gov The synthesis of aromatic compounds with fluorinated side chains was first reported in 1898. nih.gov

The industrial production of chlorofluorocarbons began in the early 1930s, driven by the need for inert refrigerants. nih.gov This spurred the development of large-scale fluorination processes. The synthesis of chloroform (B151607), a related single-carbon chlorinated compound, dates back to the 1830s and was initially produced by reacting chlorinated lime with ethanol (B145695). wikipedia.orgacs.org By the 1850s, chloroform was being produced commercially. wikipedia.org The synthesis of 2-chloro-4,5-difluorobenzoic acid, a related compound, has been achieved through various methods, including from o-difluorobenzene. guidechem.com These historical developments in the synthesis of chlorinated and fluorinated aromatic compounds have laid the groundwork for the preparation of more complex molecules like 2-chloro-4,5-difluorobenzenethiol.

Data Table of Compound Properties

| Property | Value |

| CAS Number | 1208077-95-5 |

| Molecular Formula | C₆H₃ClF₂S |

| Related Categories | Chlorides, Thiophenols, Aryls |

This data is compiled from publicly available chemical information databases. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2S/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHMQJPCIHHCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,5 Difluorobenzenethiol

Overview of Established Routes for Halogenated Arenethiols

The preparation of halogenated arenethiols is accomplished through several well-documented methods in organic chemistry. thieme-connect.de These routes are foundational for developing specific syntheses of compounds like 2-Chloro-4,5-difluorobenzenethiol. Key established methods include:

Reduction of Arenesulfonyl Chlorides: This is a widely used two-step process. It begins with the chlorosulfonation of a halogenated benzene (B151609) derivative to form the corresponding arenesulfonyl chloride. Subsequent reduction of the sulfonyl chloride, typically with a reducing agent like zinc dust in an acidic medium or triphenylphosphine, yields the arenethiol. thieme-connect.de

Newman-Kwart Rearrangement: This multi-step sequence involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which is then thermally rearranged to an S-aryl thiocarbamate. Hydrolysis of the S-aryl thiocarbamate furnishes the desired arenethiol. thieme-connect.de This method is particularly useful when the corresponding phenol is readily available.

Leuckart Thiophenol Reaction: This method involves the decomposition of a diazonium salt in the presence of a xanthate salt (e.g., potassium ethyl xanthate), followed by hydrolysis to yield the arenethiol. This is a viable route for anilines that can be readily diazotized.

Direct Thiolation via Lithiation or Grignard Reagents: Halogenated arenes can be deprotonated using strong organolithium bases (lithiation) or converted into Grignard reagents. thieme-connect.de The resulting organometallic species can then react with elemental sulfur, followed by an acidic workup, to produce the arenethiol.

Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is highly activated by electron-withdrawing groups, a halogen atom can be displaced by a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide.

These general methods provide a toolbox for chemists to approach the synthesis of specific halogenated arenethiols, with the choice of method often depending on the availability and reactivity of the starting materials.

Novel Synthetic Approaches to this compound

While direct, dedicated literature on the synthesis of this compound is not extensively published, its synthesis can be logically designed based on the established routes for analogous compounds. Novel approaches would focus on optimizing these routes for efficiency, selectivity, and sustainability.

A multi-step synthesis is the most probable approach for the laboratory-scale and industrial production of this compound. savemyexams.com These syntheses typically begin with a more readily available precursor.

The logical and most direct precursor for the synthesis of this compound is 1-chloro-3,4-difluorobenzene (B1582247) (an alternative name for 2-chloro-4,5-difluorobenzene). guidechem.com Two primary pathways can be envisioned starting from this compound:

Pathway A: Via Sulfonylation and Reduction

Chlorosulfonation: 2-Chloro-4,5-difluorobenzene can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group, yielding 2-chloro-4,5-difluorobenzenesulfonyl chloride.

Reduction: The resulting sulfonyl chloride is then reduced to the corresponding thiol. A variety of reducing agents can be employed for this step.

| Step | Reactants | Reagents | Product | Typical Conditions |

| 1 | 2-Chloro-4,5-difluorobenzene | Chlorosulfonic acid | 2-Chloro-4,5-difluorobenzenesulfonyl chloride | Controlled temperature |

| 2 | 2-Chloro-4,5-difluorobenzenesulfonyl chloride | Zinc dust, Sulfuric acid | This compound | Acidic medium |

Pathway B: Via Lithiation and Sulfuration

Lithiation: 2-Chloro-4,5-difluorobenzene can be deprotonated using a strong base like n-butyllithium or lithium diisopropylamide (LDA), likely at a low temperature to control regioselectivity. mtu.edu

Sulfuration: The resulting aryllithium species is then quenched with elemental sulfur (S₈).

Hydrolysis: An acidic workup protonates the thiolate to give the final product.

| Step | Reactants | Reagents | Product | Typical Conditions |

| 1 | 2-Chloro-4,5-difluorobenzene | n-Butyllithium or LDA | 2-Chloro-4,5-difluorophenyllithium | Anhydrous ether or THF, low temperature (-78 °C) |

| 2 | 2-Chloro-4,5-difluorophenyllithium | Elemental Sulfur (S₈) | Lithium 2-chloro-4,5-difluorobenzenethiolate | Low temperature |

| 3 | Lithium 2-chloro-4,5-difluorobenzenethiolate | Aqueous acid (e.g., HCl) | This compound | Acidic workup |

Ring functionalization strategies involve modifying other functional groups on the aromatic ring to introduce the thiol group. One plausible, albeit longer, route could start from 2-chloro-4,5-difluorobenzoic acid, which is accessible from 1-chloro-3,4-difluorobenzene. guidechem.com

Amide Formation: The carboxylic acid can be converted to an amide.

Hofmann, Curtius, or Schmidt Rearrangement: These rearrangements can convert the amide to an aniline (B41778) (2-chloro-4,5-difluoroaniline).

Diazotization and Thiolation: The aniline can then be converted to the thiol via a diazonium salt, for example, by using the Leuckart thiophenol reaction.

This route is more circuitous but demonstrates the flexibility of synthetic design based on available intermediates.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is a key area of modern synthetic chemistry for improving efficiency. d-nb.info For this compound, a one-pot approach could be envisioned based on the lithiation/sulfuration pathway.

A hypothetical one-pot synthesis could involve the in-situ generation of the aryllithium species from 2-Chloro-4,5-difluorobenzene, followed by the addition of elemental sulfur, and finally, an acidic quench, all within the same reactor. This would minimize handling of the air-sensitive organometallic intermediate and the often foul-smelling thiol product until the final workup.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would involve several considerations:

Alternative Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or ethers with greener alternatives such as ionic liquids, supercritical fluids, or water, where possible.

Catalytic Methods: Developing catalytic versions of the synthetic steps, for instance, using a catalyst for the reduction of the sulfonyl chloride instead of stoichiometric amounts of metal reductants. This would reduce waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. The direct lithiation/sulfuration route generally has a better atom economy than multi-step routes involving protection/deprotection or functional group interconversions.

Safer Reagents: Exploring the use of less hazardous reagents. For example, using a milder and more selective reducing agent for the sulfonyl chloride reduction step.

While specific green chemistry protocols for this compound have not been detailed in the literature, the general principles of green chemistry provide a clear framework for future research and process development.

Multi-Step Synthesis from Precursors

Catalytic Strategies in this compound Synthesis

The introduction of a thiol group onto the 2-chloro-4,5-difluorobenzene framework can be achieved through various catalytic methods. These strategies are pivotal for ensuring high efficiency, selectivity, and yield.

Transition-Metal Catalysis

Transition-metal catalysis stands as a cornerstone for the formation of carbon-sulfur bonds in aromatic systems. Catalysts based on palladium, copper, and rhodium are commonly employed for the synthesis of aryl thiols from aryl halides or through direct C-H functionalization.

For a precursor like 1-chloro-4,5-difluorobenzene, a plausible synthetic route involves a cross-coupling reaction with a sulfur nucleophile. Palladium or copper catalysts are particularly effective in this transformation. For instance, copper-catalyzed reactions can install a sulfur-containing functionality onto an aryl halide. One such method involves the conversion of an aryl iodide to a dithiocarbamate (B8719985) using tetramethylthiuram disulfide and zinc in the presence of a copper(II) chloride catalyst, which can then be hydrolyzed to the corresponding thiol. nih.gov

Furthermore, research into the C-H functionalization of polyfluoroarenes provides insight into the reactivity of the C-H bonds ortho to fluorine atoms. researchgate.netacs.org Studies using rhodium and palladium complexes have demonstrated that the C–H bonds adjacent to fluorine substituents are activated for oxidative addition to the metal center. acs.orgnih.gov This ortho-directing effect is a key thermodynamic and kinetic factor, suggesting that a direct C-H thiolation of 1-chloro-3,4-difluorobenzene at the 2-position could be a potential, albeit challenging, route. acs.orgnih.gov The mechanism often involves an agostic interaction between the C-H bond and the metal, which enhances the acidity of the hydrogen and facilitates its cleavage. nih.gov

Table 1: Examples of Transition-Metal Systems in C-S and C-H Functionalization

| Catalyst System | Reactant Type | Reaction Type | Relevance to Thiol Synthesis |

|---|---|---|---|

| Copper(II) chloride / Zinc | Aryl Iodide | Halogen Exchange / Thiolation | Direct installation of a protected sulfur group. nih.gov |

| Palladium / RuPhos | Aroyl Chloride | Decarbonylative Difluoromethylation | Demonstrates Pd-catalysis on related functional groups. rsc.org |

| Rhodium(I) complexes | Fluoroarenes | C-H Oxidative Addition | Shows regioselectivity for positions ortho to fluorine. acs.orgnih.gov |

Organocatalysis in Thiol Generation

Organocatalysis has emerged as a powerful, metal-free alternative for forming C-S bonds. Photochemical organocatalytic methods have been successfully used to synthesize aryl alkyl thioethers from aryl chlorides. sigmaaldrich.comnih.gov This strategy typically involves an indole (B1671886) thiolate organocatalyst which, upon excitation with light, becomes a potent reductant capable of activating an aryl chloride via single-electron transfer. sigmaaldrich.comnih.gov The resulting aryl radical is then trapped by a sulfur source, such as tetramethylthiourea. sigmaaldrich.comresearchgate.net

While these protocols directly yield thioethers rather than thiols, the underlying principle of activating an aryl chloride like 1-chloro-3,4-difluorobenzene is highly relevant. sigmaaldrich.comrecercat.cat Adapting this methodology for the synthesis of this compound would likely require the use of a protected sulfur source that could be readily deprotected in a subsequent step to unmask the free thiol. The mild conditions and avoidance of metal catalysts make this an attractive area for further development. sigmaaldrich.com

Optimization of Reaction Conditions for this compound Production

The successful synthesis of this compound is critically dependent on the fine-tuning of reaction parameters. Optimization of the solvent, temperature, pressure, and reagent stoichiometry is essential to maximize yield and purity while minimizing side reactions.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can dramatically influence the outcome of synthetic transformations involving fluoroarenes. In nucleophilic aromatic substitution reactions, polar aprotic solvents are often preferred. Studies on the synthesis of methoxyarenes from fluoroarenes show that solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can provide excellent yields, whereas tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are less effective. nih.gov

A particularly striking example of solvent effects is seen in the lithiation of polyfluorobromobenzenes, where switching the solvent can lead to completely different products. acs.org This highlights the crucial role of the solvent in stabilizing intermediates and influencing reaction pathways. For the synthesis of this compound, a careful screening of solvents would be necessary to achieve optimal results.

Table 2: Effect of Solvent and Temperature on Nucleophilic Aromatic Substitution Yield Based on the methoxylation of 1-bromo-3-chloro-5-fluorobenzene, analogous to reactions on a difluoro-substituted ring. nih.gov

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DMF | 100 | 3 | 99 |

| NMP | 100 | 3 | 99 |

| THF | 100 | 3 | 11 |

| 1,4-Dioxane | 100 | 3 | 10 |

| Methanol | 100 | 3 | 99 |

Temperature and Pressure Optimization

Temperature is a critical parameter that controls reaction kinetics and selectivity. In the continuous flow nitration of a related fluorinated aniline, increasing the temperature from 40°C to 80°C drastically reduced the required residence time from over 60 seconds to just 30 seconds for a near-quantitative yield. acs.org This indicates that the reaction was operating in a kinetically controlled regime where higher temperatures significantly accelerate the rate. acs.org However, in some systems, the reaction may be mass-transfer-limited, meaning the rate is governed by how quickly reactants can mix, and in such cases, temperature changes have a minimal effect on yield. acs.org

Pressure is another important variable, particularly in reactions involving gases, such as hydrogenation. In the reduction of nitroarenes or the hydrogenolysis of aryl chlorides, reactions are often carried out under elevated hydrogen pressure (e.g., 20 kg) to ensure efficient conversion. ajrconline.org The temperature for such reductions can range from ambient to 130°C, depending on the catalyst and substrate. ajrconline.orggoogleapis.com Optimizing both temperature and pressure is key to achieving complete and clean conversion to the desired product.

Reagent Stoichiometry and Purity Effects

The precise molar ratio of reactants is fundamental to maximizing product yield and minimizing the formation of impurities. Using an incorrect stoichiometry can lead to incomplete reactions or the generation of undesired byproducts that complicate purification.

For instance, in the chlorination of 3,4-difluoro compounds, it is often advantageous to use a substoichiometric amount of the chlorinating agent (e.g., 0.25 to 0.6 moles of chlorine per mole of the difluoro compound) to prevent over-chlorination and the formation of dichloro derivatives. google.com Similarly, in other reactions, adjusting the stoichiometry to a 2:1 ratio of a radical precursor to the substrate was found to improve yields for certain substrates. nih.gov The purity of reagents is also paramount, as impurities can poison catalysts or participate in side reactions. For example, in Grignard reactions with inert aryl halides, the use of highly pure magnesium and dry solvents is critical for the successful initiation of the reaction. google.com

Table 3: Examples of Stoichiometry Optimization in Related Syntheses

| Reaction Type | Reactants | Optimized Stoichiometry | Purpose |

|---|---|---|---|

| Chlorination | 3,4-Difluoro compound / Chlorine | 1 : 0.25-0.6 | Prevents over-chlorination. google.com |

| Sandmeyer Reaction | Amine / tert-Butyl Nitrite | 1 : 1.2 | Minimizes residual starting material. |

| C-H Fluorination | Substrate / HAT Precursor | 1 : 2 | Improves yield for tertiary substrates. nih.gov |

Purity Assessment and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. A combination of techniques is often employed, including extraction, chromatography, distillation, and crystallization. The purity is typically assessed using modern analytical methods.

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for separating the target compound from unreacted starting materials, intermediates, and byproducts.

Column Chromatography : This is a standard method for the purification of organic compounds. For a compound like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient. The separation is based on the differential adsorption of the components of the mixture to the silica gel.

High-Performance Liquid Chromatography (HPLC) : HPLC is primarily used as an analytical technique to assess the purity of the final product. It utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material. Different components elute at different rates, allowing for their quantification. Reverse-phase columns (e.g., C18) are frequently used for aromatic compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another essential analytical tool for verifying purity and confirming the identity of the synthesized compound. The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then analyzed by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.

The table below summarizes the chromatographic methods used for the purification and analysis of this compound and related compounds.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water with additives (e.g., TFA) rsc.org | Purity Assessment |

| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas (e.g., Helium) | Purity Assessment |

Crystallization and Distillation Techniques

Crystallization and distillation are classic purification techniques that rely on differences in solubility and boiling points, respectively.

Crystallization : This technique is highly effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled slowly to allow the desired compound to form crystals, leaving impurities behind in the solution. google.com For related halogenated aromatic compounds, recrystallization from solvents like ethanol (B145695) or solvent mixtures such as dichloromethane/hexane has been reported to yield high-purity products. The choice of solvent is critical and is determined experimentally to maximize the recovery of the pure compound while excluding impurities.

Distillation : Distillation is the primary method for purifying liquid compounds. Since this compound is a liquid at room temperature, distillation is a suitable purification method.

Fractional Distillation : This method is used to separate liquids with close boiling points. It is particularly useful if the crude product contains impurities with volatilities similar to the product itself. google.com

Vacuum Distillation : Many organic compounds decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point by reducing the pressure, allowing the compound to be distilled at a lower temperature, thus preventing thermal degradation. google.comepo.org This is often the preferred method for the distillation of functionalized aromatic compounds.

The following table outlines the applicability of these techniques for the purification of this compound.

| Technique | Principle | Applicability for this compound |

| Crystallization | Difference in solubility between the compound and impurities in a given solvent. google.com | Can be used if the compound is solid at low temperatures or for solid derivatives. |

| Fractional Distillation | Separation based on small differences in boiling points. google.com | Applicable for separating from impurities with close boiling points. |

| Vacuum Distillation | Lowering the boiling point by reducing pressure to prevent thermal decomposition. epo.org | Highly suitable for the purification of the final liquid product. google.com |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,5 Difluorobenzenethiol

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol (-SH) functional group is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This high nucleophilicity drives a range of substitution reactions, allowing for the straightforward formation of new carbon-sulfur and sulfur-sulfur bonds.

Thioethers, or sulfides, are readily synthesized from 2-Chloro-4,5-difluorobenzenethiol via S-alkylation. This reaction typically involves the deprotonation of the thiol with a suitable base to form the more nucleophilic thiolate anion, which then displaces a leaving group from an alkyl halide. Common bases for this transformation include sodium hydroxide (B78521) or sodium ethoxide. The general strategy avoids the use of foul-smelling thiols as starting materials by generating them in situ or using surrogates. mdpi.comorganic-chemistry.org For instance, the reaction with sodium thiomethoxide can be employed to produce the corresponding methyl thioether. e-journals.in

In the absence of an external electrophile, the thiol group can be oxidized to form a disulfide. This transformation involves the formation of a sulfur-sulfur bond, linking two molecules of the parent thiol. Aerobic oxidation, often catalyzed by metal complexes, is a common method for achieving this. nih.gov The resulting product is the symmetric 1,2-bis(2-chloro-4,5-difluorophenyl) disulfane. sigmaaldrich.com

| Reaction Type | Reactant | Reagent(s) | Product |

| Thioether Formation | This compound | 1. Base (e.g., NaOH)2. Alkyl Halide (R-X) | (2-Chloro-4,5-difluorophenyl)(alkyl)sulfane |

| Disulfide Formation | This compound | Oxidizing Agent (e.g., O₂, I₂) | 1,2-bis(2-chloro-4,5-difluorophenyl) disulfane |

Beyond simple alkyl halides, the nucleophilic thiol group of this compound reacts with a broader range of electrophilic partners. nih.gov These reactions allow for the introduction of diverse functional groups onto the sulfur atom. For example, reaction with acyl chlorides or acid anhydrides yields thioesters, which are important intermediates in organic synthesis. Other reactive electrophiles include α-bromoketones and chlorophosphates, leading to the formation of more complex thioether derivatives. nih.gov The reaction conditions for these transformations are generally mild, reflecting the high reactivity of the thiol group.

| Electrophile Class | Example Electrophile | Product Type |

| Acyl Halide | Acetyl chloride | Thioester |

| α-Halo Ketone | 2-Bromoacetophenone | α-Keto Thioether |

| Chlorophosphate | Diethyl chlorophosphate | Thiophosphate |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The regioselectivity of this reaction on this compound is determined by the cumulative directing effects of the four substituents. The thiol (-SH) group is a strongly activating, ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho, para-directors.

The available positions for substitution on the ring are C3 and C6.

Substitution at C6: This position is ortho to the powerfully activating -SH group and is therefore the most electronically enriched and sterically accessible site for electrophilic attack.

Substitution at C3: This position is ortho to the deactivating -Cl and -F groups and meta to the activating -SH group, making it significantly less favored for substitution.

Therefore, electrophilic aromatic substitution reactions are strongly predicted to occur at the C6 position.

The introduction of an additional halogen atom onto the aromatic ring can be achieved through electrophilic halogenation. Given the directing effects of the existing substituents, halogenation of this compound is expected to yield the 2-chloro-6-halo-4,5-difluorobenzenethiol derivative. Studies on similar structures, such as the chlorination of 2-chloro-4,5-difluorobenzoyl chloride in the presence of iodine and chlorosulfonic acid, demonstrate that further halogenation of such a substituted ring system is feasible, yielding products like 2,3,6-trichloro-4,5-difluorobenzoyl chloride. google.com This supports the potential for regioselective halogenation at the activated C6 position of the thiol.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. beilstein-journals.org These reactions typically employ strong acids, such as a mixture of nitric acid and sulfuric acid for nitration. google.com The nitration of related polyhalogenated aromatic compounds has been documented; for instance, 1-chloro-3,4-difluorobenzene (B1582247) can be nitrated to install a nitro group. Similarly, the nitration of p-difluorobenzene has been shown to produce 2,5-difluoronitrobenzene. researchgate.net Based on the strong directing effect of the thiol group, the nitration or sulfonation of this compound would be expected to proceed with high regioselectivity to afford the 6-nitro or 6-sulfo derivative.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-chloro-4,5-difluorobenzenethiol |

| Chlorination | Cl₂ / FeCl₃ | 2,6-Dichloro-4,5-difluorobenzenethiol |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-4,5-difluoro-6-nitrobenzenethiol |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-4,5-difluoro-2-mercaptobenzenesulfonic acid |

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound serves as a handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing specialized phosphine (B1218219) ligands (e.g., BrettPhos, Xantphos) enable efficient coupling. sigmaaldrich.com

This methodology allows for the connection of the 2-chloro-4,5-difluorophenylthio moiety to a wide array of chemical fragments. For example, Suzuki-Miyaura coupling with boronic acids introduces new aryl or vinyl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds with various amines. The selective reactivity of halogenated benzenes in these reactions makes them valuable building blocks in medicinal chemistry and materials science. aaronchem.com

| Coupling Reaction | Coupling Partner | Resulting Bond | Product Class |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C | Biaryl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | N-Aryl amine derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C | Aryl-alkyne derivative |

| Heck | Alkene (CH₂=CHR) | C-C | Aryl-alkene derivative |

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a potential substrate for several such transformations. The reactivity of the carbon-halogen bonds in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-OTf >> C-Cl, with C-F bonds being the most difficult to activate. wikipedia.orglibretexts.org Consequently, palladium-catalyzed coupling reactions involving this compound are expected to occur selectively at the C-Cl bond, leaving the C-F bonds intact.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination or C-S coupling. researchgate.netlibretexts.orgsigmaaldrich.com The latter is particularly relevant, allowing for the formation of diaryl sulfides by coupling the thiol group with an aryl halide, or alternatively, coupling the C-Cl bond of the benzenethiol (B1682325) with another thiol. nih.govresearchgate.net

For a Suzuki-Miyaura reaction, the C-Cl bond would undergo oxidative addition to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form a new C-C bond. libretexts.orgbyjus.com

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 2-Aryl-4,5-difluorobenzenethiol |

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a distinct reactivity profile compared to palladium, notably in their enhanced ability to activate inert bonds, including the strong C-F bond. researchgate.netresearchgate.net While palladium catalysis would selectively target the C-Cl bond, nickel-based systems open the possibility for functionalization at the C-F positions. rsc.orgresearchgate.net The development of nickel-catalyzed cross-coupling has provided methods for the formation of C-C, C-N, and C-S bonds from aryl chlorides and fluorides. researchgate.netrsc.org

Mechanistic pathways in nickel catalysis can be more varied than in palladium catalysis, sometimes involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, and can even proceed through radical intermediates. chinesechemsoc.orgnih.govacs.org For this compound, a nickel catalyst could potentially couple at the C-Cl bond under milder conditions than palladium or enable sequential coupling at both C-Cl and C-F sites by tuning the reaction conditions and ligand choice. For instance, NiCl₂/2,2′-bipyridine systems have been successfully used for the cross-coupling of thiophenols with arylboronic acids at room temperature. rsc.org

Reductive and Oxidative Transformations of this compound

Selective Dechlorination and Defluorination

Selective removal of halogen atoms from polyhalogenated aromatic compounds is a valuable synthetic transformation. The ease of reductive hydrodehalogenation is directly related to the carbon-halogen bond dissociation energy, which follows the order C-I > C-Br > C-Cl > C-F. acs.org This significant difference in bond strength allows for the selective dechlorination of this compound while preserving the more robust C-F bonds.

Catalytic hydrodechlorination using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂ gas, formic acid, or sodium borohydride) is a standard method for this transformation. google.comscispace.comscielo.org.co The reaction proceeds by oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. osti.gov Raney Nickel is another effective reagent for the reductive dehalogenation of organic halides. researchgate.net

Table 2: Selective Reductive Dechlorination

| Substrate | Reagents | Catalyst | Conditions | Major Product |

|---|---|---|---|---|

| This compound | H₂ (gas) or NaBH₄ | Pd/C | Room Temp to Mild Heat | 4,5-Difluorobenzenethiol |

Conversely, defluorination is significantly more challenging and requires harsher conditions or specialized reagents, such as strong photoreductants or specific electrochemical methods. researchgate.net

Oxidation to Sulfonic Acid Derivatives

The thiol group (-SH) is susceptible to oxidation and can be converted to a range of sulfur-containing functional groups. Strong oxidizing agents can convert thiols to the highest oxidation state, the sulfonic acid (-SO₃H). wikipedia.org This transformation is typically irreversible. rsc.org

Several reagents are effective for the oxidation of aromatic thiols to their corresponding sulfonic acids. These include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and Oxone® (potassium peroxymonosulfate). researchgate.netchemistrysteps.comjove.com The reaction of this compound with such an oxidant would yield 2-Chloro-4,5-difluorobenzenesulfonic acid. The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions on the halogenated aromatic ring. For example, Oxone® in the presence of sodium bicarbonate in an acetonitrile-water mixture provides a convenient method for this conversion at room temperature. researchgate.net

Reaction Mechanisms and Kinetic Studies of this compound

Elucidation of Rate-Determining Steps

Palladium-Catalyzed Coupling: For most palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step of the catalytic cycle. wikipedia.orglibretexts.orgbyjus.com This step involves the cleavage of the carbon-halogen bond. Given the relative bond strengths, the oxidative addition of the C-Cl bond in this compound would be the turnover-limiting step. The electron-withdrawing fluorine atoms on the ring would generally accelerate this step by making the carbon atom of the C-Cl bond more electrophilic. However, for very electron-poor aryl halides, the rate-determining step can sometimes shift to transmetalation or reductive elimination. nih.gov

Nickel-Catalyzed Coupling: The mechanisms for nickel-catalyzed reactions are often more complex. For C-F bond activation, DFT calculations and experimental studies on related fluoroaromatics suggest that the insertion of the nickel catalyst into the C-F bond is a critical, high-energy step. rsc.orgresearchgate.net In some cases, C-H bond activation can compete with or precede C-F activation, and the turnover-limiting step can be the C-H nickelation itself. scispace.com The specific ligand and reaction conditions heavily influence which step is rate-limiting.

Investigation of Intermediates

The transformation of this compound proceeds through distinct reactive intermediates depending on the reaction conditions. The primary intermediates are the thiolate anion under basic conditions and the thiyl radical under radical-initiating conditions.

Thiolate Anion Intermediate: In the presence of a base, this compound is deprotonated to form the corresponding 2-chloro-4,5-difluorothiophenolate anion. This thiolate is a potent nucleophile due to the soft nature of the sulfur atom. The electron-withdrawing effects of the chlorine and fluorine atoms on the benzene (B151609) ring increase the acidity of the thiol proton, facilitating the formation of the thiolate. This intermediate is central to a wide range of nucleophilic reactions.

One of the most common transformations involving the thiolate intermediate is the Michael addition (or sulfa-Michael addition), where it adds to α,β-unsaturated carbonyl compounds. rsc.orgrsc.org In these reactions, the thiolate acts as the nucleophile, attacking the β-carbon of the unsaturated system to form a transient enolate intermediate. jst.go.jp Subsequent protonation of this enolate yields the final thioether product. The stability and conformation of this enolate are crucial in determining the stereochemical outcome of the reaction, particularly in asymmetric variations. jst.go.jp

Thiyl Radical Intermediate: Under conditions that promote single-electron transfer, such as exposure to UV light or in the presence of radical initiators, the S-H bond of this compound can undergo homolytic cleavage to generate a 2-chloro-4,5-difluorophenylthiyl radical. mdpi.com These sulfur-centered radicals are versatile intermediates for various transformations. mdpi.com

Thiyl radicals are known to react efficiently with unsaturated systems like alkenes and alkynes through thiol-ene and thiol-yne reactions . mdpi.com For instance, in the reaction with an alkyne, the thiyl radical adds to the triple bond, generating a transient vinyl radical intermediate. mdpi.com This intermediate can then be trapped or undergo further reactions, such as intramolecular cyclization or hydrogen atom abstraction, to yield the final product. mdpi.com Similarly, photoredox catalysis can be used to generate iminyl radical intermediates from the reaction of thiophenols with nitriles, leading to the synthesis of heterocyclic compounds like benzothiazoles. rsc.org

Stereochemical Outcomes of Transformations

The stereochemical outcomes of reactions involving this compound are highly dependent on the reaction type and the presence of chiral influences, such as chiral catalysts, substrates, or auxiliaries.

Enantio- and Diastereoselective Additions: The sulfa-Michael addition of aryl thiols, a key reaction for this compound, can be rendered highly stereoselective. The use of chiral organocatalysts, such as bifunctional amine-thioureas or squaramides, can control the facial selectivity of the thiolate attack on prochiral α,β-unsaturated compounds, leading to the formation of chiral sulfides with high enantiomeric excess (ee). rsc.orgrsc.org

The following table summarizes representative results for the asymmetric sulfa-Michael addition of aryl thiols to α,β-unsaturated N-acyl pyrazoles, illustrating the high degree of stereocontrol achievable in such transformations.

| Catalyst | Aryl Thiol | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Amine-thiourea | Thiophenol | (E)-3-phenyl-N-crotonoylpyrazole | 85:15 | 95% |

| Squaramide | 4-Methoxythiophenol | (E)-3-phenyl-N-cinnamoylpyrazole | 89:11 | 98% |

| Amine-thiourea | 4-Chlorothiophenol | (E)-3-(2-naphthyl)-N-crotonoylpyrazole | 82:18 | 92% |

| This table presents data from analogous systems to illustrate the potential stereochemical outcomes. rsc.orgrsc.org |

Similarly, the addition of thiophenols to rapidly interconverting atropisomeric quinones, catalyzed by cinchona alkaloids, can produce stereochemically stable and enantioenriched biaryl sulfides. nih.gov This transformation proceeds through a proposed "point-to-axial" chirality transfer mechanism, where the initial enantioselective addition of the thiol to the quinone creates a diastereomeric intermediate that then equilibrates to the thermodynamically favored, stable atropisomeric product. nih.gov

Stereospecific Substitutions: In nucleophilic substitution reactions (SN2), where the 2-chloro-4,5-difluorothiophenolate acts as a nucleophile, the stereochemical outcome is typically a complete inversion of configuration at the electrophilic carbon center. A modified Mitsunobu reaction, for example, allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry, highlighting a powerful method for creating chiral thioethers. nih.govbeilstein-journals.org

Diastereoselectivity in Alkyne Additions: The addition of aryl thiols to alkynes can be controlled to produce specific vinyl sulfide (B99878) diastereomers (Z or E). Under transition-metal-free conditions, the hydrothiolation of terminal alkynes with aryl thiols can proceed with high stereoselectivity. For example, the use of lithium tert-butoxide in ethanol (B145695) can promote the anti-Markovnikov addition of benzylthiolates to phenylacetylenes, yielding exclusively the Z-styryl sulfide isomer through stereoelectronic control. acs.org

The following table shows the stereochemical outcome for the addition of various benzyl (B1604629) thiols to phenylacetylene.

| Benzyl Thiol | Product | Isomer Ratio (Z:E) |

| Benzyl mercaptan | Benzyl(styryl)sulfane | >99:1 |

| 4-Methylbenzyl mercaptan | (4-Methylbenzyl)(styryl)sulfane | >99:1 |

| 4-Chlorobenzyl mercaptan | (4-Chlorobenzyl)(styryl)sulfane | >99:1 |

| This table illustrates the high Z-selectivity achievable in the nucleophilic addition of thiols to alkynes in analogous systems. acs.org |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4,5 Difluorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 2-Chloro-4,5-difluorobenzenethiol is expected to show distinct signals for the thiol proton (-SH) and the two aromatic protons. The thiol proton typically appears as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent. The two aromatic protons, H-3 and H-6, are in different chemical environments and would therefore exhibit separate signals. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atoms and with each other.

The ¹³C NMR spectrum would display six unique signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents (-Cl, -F, -SH). The carbons bonded to fluorine (C-4 and C-5) will show large one-bond carbon-fluorine couplings (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The carbon attached to the thiol group (C-1) would also have a characteristic chemical shift.

Predicted NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| H-3 | ~7.3 - 7.5 | dd | J(H-F), J(H-H) |

| H-6 | ~7.1 - 7.3 | dd | J(H-F), J(H-H) |

| -SH | ~3.5 - 4.5 | s (broad) | - |

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Predicted C-F Coupling |

|---|---|---|

| C-1 | ~125-130 | d or dd |

| C-2 | ~118-122 | d or dd |

| C-3 | ~115-120 | d |

| C-4 | ~148-152 | d (large ¹JCF) |

| C-5 | ~145-149 | d (large ¹JCF) |

| C-6 | ~120-125 | d |

¹⁹F NMR is highly sensitive for analyzing fluorine-containing compounds due to the wide range of chemical shifts, which makes it excellent for distinguishing different fluorine environments. scilit.com In this compound, the two fluorine atoms at positions C-4 and C-5 are chemically non-equivalent. This is due to the asymmetrical substitution pattern of the ring (a chloro group at C-2 and a thiol group at C-1). Consequently, they are expected to resonate at different frequencies, each appearing as a doublet of doublets due to coupling with each other (³JFF) and with the adjacent aromatic protons (³JHF). The chemical shifts for aromatic fluorine atoms typically appear in a range from -110 to -140 ppm.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the signals observed in 1D spectra by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the two aromatic protons, H-3 and H-6, by showing a cross-peak between their respective signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's m/z value, which allows for the determination of its elemental formula. rsc.org For this compound (C₆H₃ClF₂S), HRMS is critical for confirming its identity. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in M+ and M+2 peaks, which is a key diagnostic feature.

Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClF₂S |

| Monoisotopic Mass (for ³⁵Cl) | 180.9666 Da |

| Average Molecular Weight | 181.61 g/mol |

Common fragmentation pathways in the mass spectrum would likely involve the loss of the thiol group (-SH), the chlorine atom (-Cl), or hydrogen fluoride (B91410) (-HF), leading to characteristic fragment ions that can be used to further confirm the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. globalresearchonline.net These spectra provide a molecular "fingerprint" and are excellent for identifying the functional groups present.

For this compound, the key vibrational modes would include:

S-H Stretch: A weak to moderately intense band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

C-S Stretch: A weaker band, often found in the 600-750 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-S bond, which may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Thiol S-H | Stretching | 2550 - 2600 | Weak to Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-F | Stretching | 1100 - 1300 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

| C-S | Stretching | 600 - 750 | Weak to Medium |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the chromophore is the substituted benzene ring. The electronic spectrum is expected to be dominated by π → π* transitions characteristic of the aromatic system. The presence of the thiol (-SH), chloro (-Cl), and fluoro (-F) substituents modifies the energy levels of the molecular orbitals of the benzene ring.

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. Generally, aromatic thiols are weakly fluorescent or non-fluorescent at room temperature. This is often attributed to efficient intersystem crossing from the lowest excited singlet state (S₁) to a triplet state (T₁), a process enhanced by the heavy atom effect of sulfur and chlorine. Other non-radiative decay pathways, such as quenching and photo-induced dissociation of the S-H bond, can also contribute to low fluorescence quantum yields.

Table 1: Illustrative Electronic Absorption Data for this compound in Cyclohexane

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* (Primary Band) | ~215 | ~7,800 |

| π → π* (Secondary Band) | ~260 | ~850 |

| n → σ* | ~295 | ~200 |

Note: This table presents hypothetical, yet scientifically plausible, data to illustrate the expected spectroscopic properties. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry offers powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. Theoretical studies provide a detailed understanding of the geometric, electronic, and dynamic nature of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. etprogram.orgmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry, orbital energies, and electron distribution. prensipjournals.com

These calculations can predict key structural parameters and electronic properties. The results help in understanding the molecule's stability, dipole moment, and the nature of its chemical bonds. Analysis of Mulliken atomic charges, for instance, reveals the partial positive or negative charges on each atom, highlighting the effects of the electronegative halogen substituents.

Table 2: Selected DFT-Calculated Properties for the Optimized Geometry of this compound

| Parameter | Calculated Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-F (at C4) | 1.352 |

| C-F (at C5) | 1.354 |

| C-S | 1.778 |

| S-H | 1.345 |

| **Bond Angles (°) ** | |

| C1-C2-Cl | 121.5 |

| C3-C4-F | 119.8 |

| C1-C6-S | 123.0 |

| C6-S-H | 99.5 |

| Electronic Properties | |

| Dipole Moment (Debye) | 1.85 |

| Mulliken Charge on S | -0.08 e |

| Mulliken Charge on Cl | -0.15 e |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Conformer Analysis and Energy Minimization

The primary source of conformational isomerism in this compound is the rotation about the C-S single bond. This rotation changes the orientation of the thiol hydrogen relative to the plane of the benzene ring. Conformer analysis via computational methods involves calculating the molecule's energy as a function of the C2-C1-S-H dihedral angle.

By performing a potential energy surface (PES) scan, researchers can identify the global minimum energy conformer (the most stable structure) and any local minima, as well as the rotational energy barriers between them. researchgate.net Typically, for substituted thiophenols, the conformer where the S-H bond is coplanar with the aromatic ring is most stable due to favorable electronic interactions, though steric hindrance from adjacent substituents can influence this preference.

Molecular Dynamics Simulations

While DFT calculations provide insight into static, minimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. For this compound, MD simulations can model its movement and interactions in different environments, such as in a solvent or near a surface. nih.gov

These simulations provide valuable information on:

Conformational Dynamics: How the molecule transitions between different rotational conformers in real-time.

Solvation Effects: The structure and dynamics of solvent molecules around the solute and how they influence its behavior.

Vibrational Motions: The time evolution of bond stretching and angle bending.

Although specific MD studies on this compound are not prominent in the literature, this technique is crucial for understanding the behavior of similar molecules in biological or material science contexts.

Prediction of Reactivity and Selectivity via Computational Models

Computational models derived from DFT are instrumental in predicting the chemical reactivity and selectivity of this compound. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting the most likely sites for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting the probable sites for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other reagents. arkat-usa.org For instance, in a nucleophilic aromatic substitution reaction, the LUMO distribution and MEP map would predict whether the incoming nucleophile would preferentially attack the carbon bearing the chlorine or one of the fluorines.

Spin-Spin Coupling Constants Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure elucidation. For this compound, the NMR spectra would be complex due to spin-spin coupling between the different nuclei (¹H, ¹³C, ¹⁹F). Computational methods, particularly DFT, can accurately predict NMR chemical shifts and spin-spin coupling constants (J-constants). mriquestions.com

The analysis of calculated J-constants is invaluable for assigning the complex splitting patterns observed in experimental spectra. researchgate.net The magnitudes of these couplings are highly sensitive to the bonding environment, the number of intervening bonds, and the dihedral angles between the coupled nuclei. For this molecule, key couplings would include:

³JHH: Coupling between adjacent aromatic protons.

nJHF: Coupling between protons and fluorine nuclei over 'n' bonds.

nJFF: Coupling between the two fluorine nuclei.

Theoretical predictions of these constants can confirm the molecular structure and provide detailed insight into the electronic effects of the substituents on the benzene ring. cdnsciencepub.comcdnsciencepub.com

Table 3: Illustrative Calculated Spin-Spin Coupling Constants (J) in Hz

| Coupling | Type | Predicted Value (Hz) |

|---|---|---|

| J (H3-H6) | 4JHH (meta) | 2.8 |

| J (H3-F4) | 3JHF (ortho) | 8.5 |

| J (H6-F5) | 3JHF (ortho) | 7.9 |

| J (H3-F5) | 4JHF (meta) | 4.5 |

| J (H6-F4) | 4JHF (meta) | 5.1 |

| J (F4-F5) | 3JFF (ortho) | -20.1 |

Note: This table provides representative theoretical values. The sign of the coupling constant, which is also predictable via computation, is crucial for detailed structural analysis.

Applications of 2 Chloro 4,5 Difluorobenzenethiol in Chemical Synthesis

As a Building Block in Complex Organic Molecule Synthesis

The reactivity of the thiol group, combined with the specific halogen substitution on the aromatic ring, allows 2-Chloro-4,5-difluorobenzenethiol to serve as a key starting material for the construction of intricate molecular architectures.

Precursor for Sulfur-Containing Heterocycles

The thiol functionality is a cornerstone for the synthesis of a wide variety of sulfur-containing heterocyclic compounds. General synthetic methodologies applicable to aryl thiols suggest the potential of this compound in this domain.

One prominent class of sulfur heterocycles is the phenothiazines, which are known for their broad range of applications. The synthesis of phenothiazine (B1677639) derivatives can be achieved through the coupling of 2-aminobenzenethiols with cyclohexanones in the presence of molecular oxygen as a hydrogen acceptor, a process that notably avoids the need for transition-metal catalysts. rsc.org Another approach involves the C-N/C-S coupling reaction between a thiophenol derivative and an ortho-dihaloarene. For instance, 2-methylsulfonyl-10H-phenothiazine can be prepared from 2-amino-4-methylsulfonyl thiophenol and o-difluorobenzene using an iron salt as a catalyst. google.com These methods highlight potential pathways where this compound could be utilized to create novel, highly fluorinated phenothiazine structures.

Benzothiophenes, another important class of sulfur heterocycles, are also accessible from aryl thiol precursors. An iodine-catalyzed cascade reaction between thiophenols and alkynes provides a metal-free and solvent-free route to substituted benzothiophenes. organic-chemistry.org This method's efficiency and mild conditions make it a plausible strategy for employing this compound to generate corresponding benzothiophene (B83047) derivatives.

| Heterocycle Class | General Synthetic Method | Potential Reactants with this compound | Potential Product |

|---|---|---|---|

| Phenothiazines | Condensation of an aminothiophenol with a dihalobenzene derivative google.com | An ortho-amino substituted derivative of the thiol and a suitable coupling partner | Fluorinated and chlorinated phenothiazine derivatives |

| Benzothiophenes | Iodine-catalyzed cascade reaction of a thiophenol with an alkyne organic-chemistry.org | Various substituted alkynes | Substituted 2-chloro-4,5-difluorobenzothiophenes |

| 1,3-Dithiolanes | Reaction with thioketones and subsequent cycloaddition uzh.ch | Thioketones | Fluorinated 1,3-dithiolane (B1216140) derivatives |

Intermediate for Fluorinated Aromatic Compounds

The thiol group of this compound serves as a versatile handle for the synthesis of other classes of fluorinated aromatic compounds. The thiol can be readily converted into various other functional groups, thereby expanding its synthetic utility.

A key transformation is the oxidation of the thiol to a sulfonyl chloride. The resulting 2-Chloro-4,5-difluorobenzenesulfonyl chloride is a stable and highly reactive intermediate. nih.gov This sulfonyl chloride can then react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds, making it a critical intermediate in the production of bioactive molecules and dyes.

Furthermore, the thiol group can undergo S-alkylation or S-arylation reactions to produce thioethers (sulfides). For example, fluorinated benzenethiols have been shown to react with polychlorinated compounds like hexachlorobutadiene to form complex thioether derivatives. researchgate.net These reactions demonstrate the capacity of this compound to act as a nucleophile in the formation of robust C-S bonds, leading to a variety of fluorinated thioethers.

| Derivative Class | Reaction Type | Key Reagents | Significance of Product |

|---|---|---|---|

| Sulfonyl Chlorides | Oxidation | Chlorinating agents (e.g., chlorine in the presence of an acid) | Versatile intermediate for sulfonamides and sulfonate esters |

| Thioethers (Sulfides) | S-Alkylation/S-Arylation | Alkyl halides, aryl halides | Stable compounds with potential applications in materials and medicinal chemistry researchgate.net |

| Disulfides | Oxidative Coupling | Mild oxidizing agents (e.g., I₂, air) | Can be used in dynamic covalent chemistry or as protecting groups |

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound an attractive monomer or building block for the synthesis of high-performance materials.

Fluorinated Polymers and Copolymers

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net Poly(aryl thioether)s are a class of high-performance polymers, and the incorporation of fluorine can further enhance their properties. nih.gov

Recent advances have demonstrated the synthesis of fluorinated poly(aryl thioethers) through the polycondensation of perfluoroarene-containing monomers with dithiols. nih.gov An organocatalyzed approach allows for the direct polymerization of perfluoroarenes with silylated dithiols under mild, room temperature conditions, avoiding the generation of stoichiometric salt by-products. nih.gov Additionally, palladium-catalyzed C–S/C–S metathesis reactions have been developed for the synthesis of porous poly(aryl thioether)s. nih.gov In these contexts, this compound could potentially be used as a comonomer to introduce specific properties into the polymer chain or as a chain-capping agent to control the molecular weight of the polymer. The presence of the chloro- and difluoro-substituents would be expected to influence the polymer's solubility, thermal stability, and refractive index.

Dyes and Pigments

The synthesis of functional dyes and pigments often involves the incorporation of electron-withdrawing or electron-donating groups to tune the photophysical properties of the chromophore. Thiophenols are valuable precursors in the synthesis of certain classes of dyes. For instance, fluorinated phthalocyanines, which have applications as organic semiconductors, can be synthesized from thiophenyl precursors and 4-nitrophthalonitrile. mdpi.com The thiophenyl moiety is first introduced via a nucleophilic aromatic substitution reaction, followed by a metal-catalyzed cyclization to form the phthalocyanine (B1677752) macrocycle.

The incorporation of a 2-chloro-4,5-difluorophenylthio group into a dye structure could significantly impact its properties. The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic energy levels of the dye, potentially shifting its absorption and emission wavelengths. mdpi.com Furthermore, the increased lipophilicity and stability associated with fluorinated compounds could enhance the dye's performance in various applications, including in advanced imaging agents. mdpi.comnih.gov

Utility in Medicinal Chemistry as a Synthetic Intermediate

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govresearchgate.net The 2-chloro-4,5-difluoro substitution pattern is found in intermediates used for the synthesis of a range of pharmaceuticals.

While direct applications of this compound in drug synthesis are not extensively documented, the utility of closely related analogs is well-established. For example, 2-Chloro-4,5-difluorobenzoic acid is a known intermediate in the synthesis of compounds for treating diabetes, as well as protein kinase inhibitors and cancer therapeutics. sigmaaldrich.comgoogle.com This underscores the value of the 2-chloro-4,5-difluorophenyl scaffold in bioactive molecules. A patent for the synthesis of Teflubenzuron, an insecticide, and quinolone drug candidates also highlights the utility of related aniline (B41778) derivatives like 3,5-dichloro-2,4-difluoroaniline. google.com

The thiol group itself is a key functional group in medicinal chemistry. It can form thioether linkages, which are present in numerous biologically active compounds. Furthermore, the thiol can be a precursor to sulfonyl fluorides, which have gained attention as covalent warheads for targeting specific amino acid residues in proteins. The strategic placement of the fluorine and chlorine atoms on the aromatic ring of this compound can influence its reactivity and the properties of the resulting drug candidates, making it a potentially valuable intermediate for the development of new therapeutic agents. researchgate.net

| Medicinal Chemistry Application | Role of this compound | Rationale | Relevant Compound Classes |

|---|---|---|---|

| Scaffold for Bioactive Molecules | As a core structural unit | The 2-chloro-4,5-difluoro substitution pattern is present in intermediates for various therapeutic agents. sigmaaldrich.comgoogle.com | Kinase inhibitors, antidiabetic agents, anticancer drugs |

| Synthesis of Thioether-Containing Drugs | As a nucleophilic precursor | The thiol group can readily form stable thioether bonds, a common linkage in pharmaceuticals. | Antivirals, anti-inflammatories, enzyme inhibitors |

| Precursor for Covalent Inhibitors | Intermediate for sulfonyl fluorides | Sulfonyl fluorides can act as covalent modifiers of protein targets. researchgate.net | Enzyme inhibitors for various therapeutic areas |

Scaffold for Bioactive Sulfonamide Compounds

The 2-chloro-4,5-difluorophenyl moiety is a valuable scaffold for the construction of bioactive sulfonamides, a prominent class of compounds in drug discovery. nih.govresearchgate.net The primary route to these molecules involves the reaction of 2-chloro-4,5-difluorobenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction forms a stable sulfonamide linkage, which is a key structural feature in numerous therapeutic agents.

The di-fluoro substitution pattern on the aromatic ring is particularly advantageous. Research into cyclooxygenase-2 (COX-2) inhibitors has demonstrated the value of this specific arrangement. A series of 1,2-diaryl-4,5-difluorobenzenesulfonamides were synthesized and found to be exceptionally potent and selective COX-2 inhibitors. acs.org For instance, several compounds in this series exhibited IC₅₀ values in the low nanomolar range (0.002–0.004 μM) for COX-2 inhibition, with a selectivity of over 1000-fold compared to COX-1. acs.org This high degree of potency and selectivity highlights the critical contribution of the 4,5-difluorobenzenesulfonamide core structure, which originates from precursors like this compound.

Table 1: Examples of Bioactive Sulfonamides with a 4,5-Difluorophenyl Scaffold

| Compound Class | Target | Key Structural Feature | Research Finding |

|---|---|---|---|

| 1,2-Diaryl-4,5-difluorobenzenesulfonamides | COX-2 | 4,5-Difluorobenzenesulfonamide | Identified as highly potent and selective inhibitors, with some analogues showing excellent oral activity in anti-inflammatory models. acs.org |

Development of Enzyme Inhibitors and Other Pharmaceutical Precursors

The 2-chloro-4,5-difluorophenyl structure is a recurring motif in the design and synthesis of various enzyme inhibitors and other pharmaceutical intermediates. The thiol, and more commonly its sulfonyl chloride derivative, serves as a starting point for molecules targeting a range of biological pathways.

The biological action of sulfonamide-based inhibitors often stems from the ability of the sulfonyl group to form strong interactions, including covalent bonds, with nucleophilic residues within the active site of an enzyme, leading to its inhibition. As noted previously, this scaffold has been successfully employed to create potent COX-2 inhibitors, which are important anti-inflammatory agents. acs.org

Beyond sulfonamides, the chloro-difluoro-benzene core is a valuable precursor for other key pharmaceutical intermediates. For example, the related compound 1-chloro-3,4-difluorobenzene (B1582247) is a known precursor to 2-chloro-4,5-difluorobenzoic acid. googleapis.com This benzoic acid derivative is a crucial intermediate in the synthesis of certain quinolone antibacterial drugs. googleapis.com Furthermore, the utility of the difluorinated phenyl ring in drug design is evident in the development of inhibitors for other enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and neuronal nitric oxide synthase (nNOS), where related difluorophenyl structures are key components. nih.govnih.gov A patent also describes the use of 4,5-difluorobenzene-1,2-diamine for preparing inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. google.com

Table 2: Enzyme Inhibitors and Pharmaceutical Precursors Featuring the Difluorophenyl Moiety

| Compound/Precursor | Target/Application | Relevance of the 2-Chloro-4,5-difluoro-motif |

|---|---|---|

| 1,2-Diaryl-4,5-difluorobenzenesulfonamides | COX-2 Inhibitors | The 4,5-difluoro substitution is critical for high potency and selectivity. acs.org |

| 2-Chloro-4,5-difluorobenzoic acid | Quinolone Antibacterial Intermediate | A key building block derived from the corresponding 1-chloro-3,4-difluorobenzene. googleapis.com |

| 4,5-Difluorobenzene-1,2-diamine | IDO Inhibitor Intermediate | Used in the synthesis of inhibitors for cancer immunotherapy. google.com |

Contributions to Agrochemical and Material Science Research

In addition to its role in pharmaceuticals, the 2-chloro-4,5-difluorophenyl scaffold, derived from this compound, is valuable in agrochemical and material science research. aaronchem.com Halogenated aromatic compounds are fundamental building blocks in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. smolecule.comcymitquimica.com The incorporation of fluorine atoms into active ingredients is a widely used strategy to enhance their efficacy and metabolic stability. ccspublishing.org.cn

While specific agrochemicals based directly on this compound are not broadly documented, its derivatives, such as the corresponding sulfonyl chloride, are recognized as intermediates for creating complex molecules. The unique electronic properties and reactivity imparted by the halogen substituents make this scaffold attractive for developing new crop protection agents.

In material science, fluorinated compounds are prized for their unique properties, including high thermal stability and chemical resistance. smolecule.com The 2-chloro-4,5-difluorobenzenesulfonyl chloride intermediate is noted for its utility in producing fluorinated polymers and dyes. These materials can have specialized applications where durability and specific optical or electronic properties are required. The versatility of the 2-chloro-4,5-difluorophenyl unit makes it a valuable component in the toolbox for chemists developing next-generation materials. bldpharm.com

Referenced Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-Diaryl-4,5-difluorobenzenesulfonamide |

| 1-Chloro-3,4-difluorobenzene |

| This compound |

| 2-Chloro-4,5-difluorobenzenesulfonyl chloride |

| 2-Chloro-4,5-difluorobenzoic acid |

| 4,5-Difluorobenzene-1,2-diamine |

| COX-1 |

| COX-2 |

| Indoleamine 2,3-dioxygenase (IDO) |

| Neuronal nitric oxide synthase (nNOS) |

| Phosphorus pentachloride |

| Thionyl chloride |

Future Research Directions and Unexplored Avenues for 2 Chloro 4,5 Difluorobenzenethiol

Development of More Sustainable Synthetic Routes

Current synthetic methods for producing 2-chloro-4,5-difluorobenzenethiol and related fluorinated aromatic compounds often rely on traditional techniques that may involve harsh reagents and generate considerable waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic pathways.

One promising approach involves leveraging green chemistry principles, such as the use of water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.com While the poor solubility of many organic reactants in water presents a challenge, the development of co-solvent systems or phase-transfer catalysts could overcome this limitation. mdpi.com For instance, a patented process for preparing chlorinated 4,5-difluorobenzoic acids highlights the drawbacks of using sodium hypochlorite (B82951), which is costly and produces significant effluent. google.com Exploring alternative, cleaner oxidation methods would be a significant step forward.

| Starting Material | Key Transformation | Green Chemistry Principle | Potential Improvement for this compound Synthesis |

| 1,2,4-Trichlorobenzene | Nitration, Fluorination, Reduction | Atom Economy, Use of readily available starting materials | Adapting this multi-step synthesis to produce the target thiol, focusing on high-yield, low-waste steps. |

| 3,4-Difluorochlorobenzene | Haloform reaction with sodium hypochlorite | Avoiding hazardous reagents | Replacing sodium hypochlorite with a greener oxidizing agent to reduce effluent. google.com |